3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Description
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-2-8(4-10)7-19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWGSVJVHNZPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179978 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950994-20-4 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950994-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through chlorination and trifluoromethylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with 3-hydroxybenzaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The aldehyde group in 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.
Reduction: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and receptor binding.
Medicine:
Pharmaceuticals: Investigated for potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Agrochemicals: Explored as a precursor in the synthesis of herbicides and pesticides due to its structural similarity to known active compounds.
Mechanism of Action
The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | Core Structure | Key Substituents | Potential Application |
|---|---|---|---|
| 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | Benzaldehyde-pyridine | -Cl, -CF₃, ether bridge | Agrochemical intermediates |
| 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid | Isoxazole-pyridine | -Cl, -CF₃, carboxylic acid | Enzyme inhibition (e.g., proteases) |
| 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde | Quinazoline-furan | -Cl, -F, quinazoline, furan-carbaldehyde | Anticancer agents |
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde increases lipophilicity (logP ~3.2 estimated) compared to non-fluorinated analogues (e.g., ethoxy derivatives, logP ~2.5), enhancing membrane permeability.
- Reactivity : The aldehyde group enables nucleophilic addition reactions, unlike carboxylic acid or benzothiazole derivatives, which are more stable but less reactive .
- Thermal Stability : Pyridine-ether linkages generally exhibit higher thermal stability (decomposition >200°C) than furan or benzothiazole-based analogues.
Research Findings and Limitations
- Synthetic Utility : The aldehyde group in 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde allows for Schiff base formation, a key step in synthesizing imine-linked covalent inhibitors (e.g., PROTACs).
- Limitations : Compared to carboxylic acid analogues, the aldehyde’s susceptibility to oxidation reduces its shelf life, necessitating stabilizers like antioxidants .
Biological Activity
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, a compound featuring a trifluoromethyl group and a chloro-substituted pyridine moiety, has garnered attention for its potential biological activities. This article aims to compile and analyze the available data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is C12H8ClF3NO2. It is characterized by the following structural features:
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl Group : Known to improve metabolic stability and bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against various human cancer cell lines:
In these studies, compounds with trifluoromethyl groups exhibited better potency than traditional chemotherapeutics like Doxorubicin, suggesting a promising avenue for further research into their mechanisms and applications.
Antimicrobial Activity
The presence of the trifluoromethyl and chloro groups has also been linked to enhanced antimicrobial properties. In vitro tests have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against various pathogens:
These findings indicate the potential of such compounds in treating infections caused by resistant strains.
The biological activity of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Gene Expression Modulation : Studies have shown down-regulation of tumor suppressor genes (e.g., TP53, BRCA1) in treated cells, indicating a possible pathway for inducing apoptosis in cancerous cells .
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have investigated the efficacy of related compounds in preclinical models:
- Study on Anticancer Efficacy : A study evaluated the anticancer effects of a derivative similar to 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde against multiple cancer cell lines, demonstrating significant tumor growth inhibition in xenograft models.
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity against resistant strains of bacteria, showing that the compound effectively reduced bacterial load in infected tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, and how can intermediates be optimized?
- The compound can be synthesized via nucleophilic aromatic substitution between 3-chloro-5-(trifluoromethyl)pyridin-2-ol derivatives and benzaldehyde precursors. Key intermediates like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine are critical; their preparation often involves catalytic hydrogenation of nitrile derivatives (e.g., 2-cyanoacetates) using palladium catalysts under mild conditions . Optimization includes adjusting reaction temperature (e.g., 40–60°C), solvent polarity (DMF or THF), and catalyst loading (1–5% Pd/C) to improve yields above 80% .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- NMR spectroscopy : Analyze and NMR to confirm trifluoromethyl group placement and substitution patterns. For example, the trifluoromethyl group shows a distinct triplet in NMR at δ −60 to −65 ppm .
- X-ray crystallography : Resolve crystal structures to verify the pyridine-benzaldehyde linkage and spatial arrangement. Published protocols for similar pyridine derivatives recommend slow evaporation from ethanol/water mixtures to obtain suitable crystals .
Q. What are the primary reaction types this compound undergoes, and what are the major products?
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO in acidic conditions, yielding 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid .
- Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, forming 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol, useful for further derivatization .
- Nucleophilic substitution : The chlorine atom on the pyridine ring undergoes substitution with amines or alkoxides, enabling diversification for structure-activity studies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biochemical interactions, particularly in antibacterial applications?
- The trifluoromethyl group enhances lipophilicity, improving membrane permeability. In antibacterial studies, derivatives of this compound inhibit bacterial PPTase enzymes (e.g., AcpS-PPTase), disrupting fatty acid biosynthesis. Experimental validation involves enzyme inhibition assays (IC < 1 μM) and bacterial proliferation assays (MIC values < 10 μg/mL against S. aureus) . Structural analogs show dual-targeting capability, simultaneously blocking Class I and II PPTases to prevent resistance development .
Q. What methodologies resolve contradictions in reported reaction yields during scale-up synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst type, solvent ratio) to identify critical factors. For example, switching from Pd/C to Raney nickel in hydrogenation steps increased yields from 65% to 92% in scaled reactions .
- In-line analytics : Use FTIR or HPLC-MS to monitor reaction progression and detect intermediates. For instance, residual nitrile intermediates (>5%) correlate with reduced yields, necessitating extended reaction times .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as herbicide-resistant enzymes?
- Molecular docking : Simulate binding to acetyl-CoA carboxylase (ACCase), a target in herbicide-resistant weeds. Docking studies (e.g., using AutoDock Vina) reveal that the trifluoromethyl group forms hydrophobic interactions with ACCase’s active site (binding energy < −8 kcal/mol). Validate predictions with mutant enzyme assays to confirm resistance profiles .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the aldehyde oxygen and Arg-220) .
Q. What strategies mitigate instability of the aldehyde group during long-term storage or biological assays?
- Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative for storage. Reconstitute to the active form using mild acidic hydrolysis (e.g., 0.1 M HCl) .
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at −20°C to prevent oxidation. Purity degradation <5% over 6 months has been reported under these conditions .
Cross-Disciplinary Applications
Q. How can this compound serve as a building block in materials science, particularly for functional polymers?
- The pyridine and benzaldehyde moieties enable coordination with transition metals (e.g., Pd, Cu) for catalytic frameworks. For example, Schiff base polymers synthesized from this compound exhibit high thermal stability (T > 300°C) and luminescent properties, applicable in OLEDs .
- Methodology : Polymerize via condensation with diamines (e.g., ethylenediamine) in refluxing toluene, monitored by GPC for molecular weight control (M ~20 kDa) .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics in agrochemical studies?
- Soil microcosm assays : Assess degradation half-life (t) under varying pH and microbial activity. Reported t ranges from 7–30 days, depending on soil organic content .
- Plant uptake studies : Use radiolabeled -analogs to quantify translocation in Arabidopsis thaliana. Autoradiography shows preferential accumulation in root tissues (70% uptake efficiency) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
